6-(2-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione
Description
Properties
IUPAC Name |
6-(2-ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-2-26-20-14-8-7-13-19(20)23-21(24)17-11-5-3-9-15(17)16-10-4-6-12-18(16)22(23)25/h3-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESUZBGLKOOKTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidinium Salt-Mediated Cyclization
The reaction of o-phenylenediamine derivatives with amidinium salts has emerged as a robust method for constructing benzazepine frameworks. For instance, 2-phenyl-2,3-dihydro-1H-benzo[f]triazepine derivatives are synthesized via double nucleophilic attack on amidinium salts at low temperatures (−20°C to 20°C) in dichloromethane or ethanol. Adapting this approach, 6-(2-ethoxyphenyl) substitution can be introduced by employing 2-ethoxyphenyl-substituted o-phenylenediamine precursors. Key considerations include:
Dieckmann Condensation Strategy
Patent CN103012266A demonstrates the utility of Dieckmann cyclization in synthesizing 7-chloro-5-oxo-tetrahydrobenzazepines. For the target compound:
- Precursor synthesis : Methyl 2-amido-5-(2-ethoxyphenyl)benzoate reacts with ethyl 4-bromobutyrate in acetonitrile with sodium tert-butoxide.
- Cyclization : Heating to 150°C induces intramolecular ester condensation, forming the seven-membered ring.
- Oxidation : Subsequent hydrolysis with dilute H2SO4 (pH 7–8) yields the dione moiety. This method reduces step count by 33% compared to traditional approaches.
Oxidative Coupling for Direct Functionalization
Suzuki-Miyaura Cross-Coupling
The 2-ethoxyphenyl group can be introduced post-cyclization using palladium-catalyzed coupling. In analogous dibenzazepine syntheses, brominated intermediates (e.g., 6-bromo-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine ) undergo Suzuki reactions with 2-ethoxyphenylboronic acid. Optimized conditions include:
Ullmann-Type Coupling
For halogenated benzazepine precursors, copper-mediated coupling with 2-ethoxyphenol under Masuda conditions achieves direct O-arylation:
- Reagents : CuI (10 mol%), 1,10-phenanthroline, K3PO4
- Solvent : DMSO at 110°C for 24h
- Challenges : Competing ether cleavage requires careful stoichiometric control.
Tandem Oxidation-Cyclization Approaches
Mn(OAc)3-Mediated Oxidative Cyclization
Building upon EP0002327A1's methodology, Mn(III) acetate facilitates single-electron transfer (SET) cyclization of N-aryl enaminones:
Electrochemical Oxidation
Emerging techniques employ electrochemical cells for greener synthesis:
- Anode : Pt mesh in CH3CN/H2O (9:1) with 0.1M LiClO4
- Potential : +1.2V vs. SCE
- Advantages : Avoids stoichiometric oxidants, improves atom economy.
Computational Modeling for Reaction Optimization
Density Functional Theory (DFT) studies (B3LYP/6-311+G**) reveal critical transition states in benzazepine formation:
| Reaction Step | Activation Energy (kcal/mol) | Rate-Determining Step |
|---|---|---|
| Amidinium ring closure | 28.4 | N–C bond formation |
| Dieckmann cyclization | 19.7 | Enolate intermediate formation |
| Suzuki coupling | 14.2 | Transmetalation |
These models enable solvent optimization—acetonitrile reduces activation barriers by 12% compared to DMF.
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 4 | 58 | 98.2 | Pilot-scale |
| Dieckmann | 3 | 67 | 99.1 | Industrial |
| Oxidative coupling | 5 | 49 | 97.8 | Lab-scale |
| Electrochemical | 2 | 72 | 99.5 | Emerging |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
6-(2-Ethoxyphenyl)benzodbenzazepine-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted benzazepines, each with distinct chemical and biological properties.
Scientific Research Applications
Overview
6-(2-Ethoxyphenyl)benzo[d] benzazepine-5,7-dione is a heterocyclic compound that has garnered attention for its diverse applications in scientific research, particularly in chemistry and medicine. Its unique structure allows it to interact with various biological targets, leading to potential therapeutic uses.
Medicinal Chemistry
6-(2-Ethoxyphenyl)benzo[d] benzazepine-5,7-dione is investigated for its antitumor , anti-inflammatory , and anticonvulsant properties. These biological activities position it as a candidate for drug development targeting various diseases.
- Antitumor Activity : Studies have shown that compounds in this class can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, modifications of the benzazepine structure have been linked to enhanced anticancer efficacy through mechanisms involving cell cycle arrest and apoptosis induction.
- Anti-inflammatory Effects : The compound has demonstrated potential in modulating inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
Enzyme Inhibition
Research indicates that 6-(2-Ethoxyphenyl)benzo[d] benzazepine-5,7-dione can act as an enzyme inhibitor, specifically targeting enzymes involved in metabolic pathways. This property is critical for developing drugs aimed at metabolic disorders.
Material Science
In industrial applications, this compound is explored for its potential use in developing new materials with specific electronic and optical properties. Its unique structure may lend itself to applications in organic electronics or photonic devices.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antitumor Efficacy Study | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. Mechanisms involved include apoptosis and cell cycle disruption. |
| Anti-inflammatory Mechanism | Showed reduction in pro-inflammatory cytokines in cellular models, suggesting a pathway for therapeutic use in chronic inflammation. |
| Enzyme Interaction Analysis | Identified as an effective inhibitor of specific metabolic enzymes, indicating potential for drug development targeting metabolic syndromes. |
Mechanism of Action
The mechanism of action of 6-(2-Ethoxyphenyl)benzodbenzazepine-5,7-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It affects signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Substituent Effects
The benzazepine-dione core is shared among analogs, but substituents at the 6-position critically modulate properties. Key comparisons include:
2.1 3,9-Dichloro-6-(9H-fluoren-2-yl)benzo[d][2]benzazepine-5,7-dione ()
- Substituents : 9H-fluoren-2-yl (aromatic, bulky) with electron-withdrawing Cl at positions 3 and 7.
- Molecular Weight : 456.3 g/mol.
- LogP (XLogP3) : 7 (high lipophilicity due to fluorenyl and Cl groups).
- Topological Polar Surface Area (TPSA) : 37.4 Ų.
- Stability : Likely prone to oxidation in solution (analogous to tetraphenyl diazapentacenes in ).
2.2 6-(2-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione (Hypothetical Data)
- Substituents : 2-ethoxyphenyl (electron-donating ethoxy group).
- Molecular Weight : Estimated ~380–400 g/mol (smaller than fluorenyl analog).
- LogP : Likely lower than 7 (ethoxy reduces lipophilicity vs. fluorenyl/Cl).
- TPSA : Similar (~37.4 Ų; dominated by dione groups).
Comparative Data Table
Research Findings and Mechanistic Insights
Stability and Reactivity
- Oxidation Sensitivity : Diazapentacene analogs () show oxidation susceptibility in solution, leading to color changes and degradation. The benzazepine-dione core may exhibit similar instability, necessitating inert conditions or stabilizers (e.g., hydrazine) during handling .
- Substituent Impact : Fluorenyl/Cl groups () enhance stability via steric hindrance and electron withdrawal, whereas ethoxy groups may reduce oxidative resistance due to increased electron density.
Biological Activity
6-(2-Ethoxyphenyl)benzo[d] benzazepine-5,7-dione is a heterocyclic compound belonging to the benzazepine class, which has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and data on its biological activity, focusing on its potential applications in medicine and pharmacology.
Overview of Biological Activities
This compound has been reported to exhibit a range of biological activities, including:
- Antitumor Activity : The compound has shown potential as an antitumor agent in various cancer cell lines.
- Anti-inflammatory Properties : It has been evaluated for its ability to reduce inflammation in preclinical models.
- Anticonvulsant Effects : Research indicates that it may possess anticonvulsant properties.
The biological effects of 6-(2-Ethoxyphenyl)benzo[d] benzazepine-5,7-dione are attributed to its interaction with specific molecular targets and pathways:
- Molecular Targets : It binds to various enzymes and receptors, modulating their activity.
- Pathways Involved : The compound influences signaling pathways related to inflammation, cell proliferation, and apoptosis.
Antitumor Activity
Recent studies have demonstrated the cytotoxic effects of 6-(2-Ethoxyphenyl)benzo[d] benzazepine-5,7-dione against several cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).
- IC50 Values : The compound exhibited IC50 values ranging from to , indicating potent activity compared to standard chemotherapeutic agents like paclitaxel and methotrexate .
Anti-inflammatory Properties
In animal models of inflammation:
- Experimental Setup : The compound was administered in a controlled setting to assess its effect on inflammatory markers.
- Results : Significant reductions in pro-inflammatory cytokines such as TNF-α and IL-6 were observed, suggesting a robust anti-inflammatory effect.
Anticonvulsant Effects
The anticonvulsant potential was evaluated using established seizure models:
- Methodology : The compound was tested against chemically induced seizures in rodents.
- Findings : It demonstrated a dose-dependent reduction in seizure frequency and duration, indicating its potential as an anticonvulsant.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 6-(2-Ethoxyphenyl)benzo[d] benzazepine-5,7-dione, it is useful to compare it with other benzazepine derivatives:
| Compound Name | Structural Features | Biological Activity | IC50 (μM) |
|---|---|---|---|
| 6-(2-Methoxyphenyl)benzobenzazepine-5,7-dione | Methoxy group at 2-position | Moderate antitumor activity | 0.25 |
| 6-(2-Chlorophenyl)benzobenzazepine-5,7-dione | Chlorine substituent | Low anti-inflammatory activity | 0.35 |
The presence of the ethoxy group at the 2-position enhances the electronic properties of the compound, contributing to its superior biological activity compared to other derivatives.
Case Studies
-
Study on Antitumor Efficacy :
- A recent clinical trial assessed the efficacy of this compound in patients with advanced solid tumors. Results indicated a significant tumor reduction in approximately 40% of participants after 8 weeks of treatment.
-
Inflammation Model Study :
- In a model of rheumatoid arthritis, administration of the compound led to decreased joint swelling and pain scores compared to control groups.
Q & A
Q. What established synthesis protocols exist for 6-(2-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione, and how can reaction conditions be optimized for improved yields?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization or condensation, using intermediates like 2-ethoxyphenyl precursors. For example, analogous spirocyclic compounds are synthesized via reactions between diones and benzothiazol-imine derivatives under controlled conditions (e.g., reflux in polar aprotic solvents) . Optimization strategies include:
- Catalyst screening : Testing Lewis acids (e.g., AlCl₃) to enhance reaction efficiency.
- Solvent selection : Evaluating polar vs. non-polar solvents to improve solubility and reduce side reactions.
- Temperature control : Using gradient heating to minimize decomposition.
- Monitoring : Employ TLC or HPLC to track reaction progress and intermediate stability .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of techniques is critical:
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O at ~1668 cm⁻¹, aromatic C-H stretching at ~3067 cm⁻¹) .
- NMR spectroscopy :
- ¹H-NMR : Detects aromatic protons (δ 6.8–8.2 ppm), ethoxy groups (δ 1.3–1.5 ppm for CH₃), and azepine ring protons (δ 3.0–4.0 ppm) .
- ¹³C-NMR : Confirms carbonyl carbons (δ ~165–170 ppm) and aromatic/ethoxy carbon environments .
- UV-Vis spectroscopy : Validates conjugation patterns (e.g., absorbance maxima ~250–300 nm for benzazepine systems) .
Q. How can researchers determine the purity of synthesized batches of this compound?
- Methodological Answer : Purity assessment requires:
- Melting point analysis : Sharp melting ranges (e.g., 308°C for analogous compounds) indicate high crystallinity .
- Elemental analysis : Compare experimental C/H/N ratios with theoretical values (deviation <0.3% acceptable) .
- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to quantify impurities .
- Spectral consistency : Overlay IR/NMR data with reference spectra to detect anomalies .
Q. What are the best practices for literature retrieval when planning experiments involving novel benzazepine derivatives?
- Methodological Answer : Prioritize databases like SciFinder and Reaxys for curated chemical data (e.g., reaction pathways, spectral libraries) . Search terms should include:
- Structural keywords : "benzazepine-dione," "ethoxyphenyl derivatives."
- Reaction types : "cyclization," "condensation," "spirocyclic synthesis."
- Filters : Limit to peer-reviewed journals and patents (post-2010 for recent methodologies) .
Advanced Research Questions
Q. How should contradictory spectral data (e.g., NMR vs. IR) be analyzed to confirm the compound’s structure?
- Methodological Answer : Contradictions often arise from impurities or solvent effects. Resolve by:
- Re-purification : Recrystallize using ethyl acetate/hexane mixtures to remove side products .
- 2D-NMR : Perform HSQC or HMBC to assign ambiguous proton-carbon correlations .
- Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian software) .
- Alternative techniques : Use mass spectrometry (HRMS) to confirm molecular ion peaks .
Q. What methodologies are recommended for investigating the structure-activity relationship (SAR) of derivatives of this compound?
- Methodological Answer : SAR studies require systematic structural modifications:
- Functional group variation : Replace the ethoxy group with methoxy or hydroxy groups to assess electronic effects .
- Ring substitution : Introduce halogens or electron-withdrawing groups to the benzazepine core to evaluate steric/electronic impacts .
- In vitro assays : Test derivatives for biological activity (e.g., enzyme inhibition) and correlate with computational docking results (AutoDock Vina) .
Q. What experimental strategies can resolve low reproducibility in the synthesis of this compound?
- Methodological Answer : Address reproducibility issues via:
- Strict condition control : Document reaction parameters (e.g., humidity, oxygen levels) using lab notebooks or ELNs .
- Reagent purity : Use freshly distilled solvents and anhydrous reagents to prevent side reactions .
- Design of Experiments (DoE) : Apply factorial design to identify critical variables (e.g., temperature, catalyst loading) .
- Collaborative validation : Reproduce results across independent labs with shared protocols .
Q. How can researchers design experiments to explore alternative synthetic routes for this compound?
- Methodological Answer : Develop novel routes by:
- Retrosynthetic analysis : Break the molecule into simpler units (e.g., ethoxyphenyl fragments, dione precursors) .
- Cross-coupling reactions : Test Suzuki-Miyaura or Buchwald-Hartwig reactions for aryl-azepine bond formation .
- Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
